9X5L5Snc4W
Description
Key characteristics inferred from analogous compounds include:
- Molecular weight: Likely between 134–235 g/mol, based on structurally related compounds (e.g., CAS 239097-74-6: C₇H₆N₂O, 134.14 g/mol; CAS 1046861-20-4: C₆H₅BBrClO₂, 235.27 g/mol) .
- Synthetic pathway: Likely involves metal-catalyzed reactions (e.g., SnCl₄ or Pd catalysts) under acidic conditions, as evidenced by protocols for similar compounds .
Properties
CAS No. |
67707-78-2 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-9-12(15-4)6-7-13(11)16-5/h6-7,9-10H,8H2,1-5H3 |
InChI Key |
AZSJYUNXTSRXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with a suitable amine under controlled conditions. The reaction may proceed through the formation of an intermediate imine, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine or amine functionalities, converting them to corresponding amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of methoxy and trimethyl substitutions on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Research may focus on its effects on neurotransmitter systems and its potential therapeutic applications .
Industry: In the industrial sector, 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and trimethyl groups may influence the compound’s binding affinity and activity at these targets. The pathways involved may include modulation of neurotransmitter systems or other signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes critical parameters for 9X5L5Snc4W and its closest analogs, identified via similarity scoring (0.71–0.97) across databases like PubChem and Reaxys :
Structural and Functional Contrasts
- Benzoxazole Derivatives (CAS 239097-74-6) :
- Boronic Acid Derivatives (CAS 1046861-20-4) :
Research Findings and Implications
Pharmacological Potential
- 9X5L5Snc4W : Preliminary data suggest BBB permeability (log Kp ~-6.21 cm/s) and moderate GI absorption, positioning it as a candidate for CNS-targeted therapies .
- Benzoxazole Analogs : Demonstrated efficacy against Gram-positive bacteria (MIC: 2–4 µg/mL), though toxicity alerts (e.g., PAINS = 0) necessitate structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
